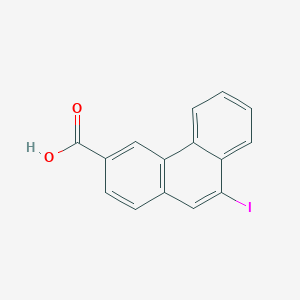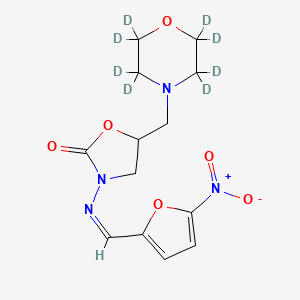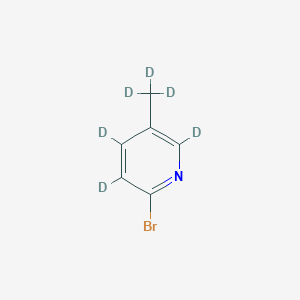
2-Bromo-5-picoline-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-picoline-d6 is a deuterated derivative of 2-Bromo-5-picoline, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties. It is identified by the chemical formula C₆D₆BrN and has a molecular weight of 178.06 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-picoline-d6 typically involves the bromination of 5-picoline-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the picoline ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-picoline-d6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-picoline-d6.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Products include various substituted picolines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 5-picoline-d6.
Aplicaciones Científicas De Investigación
2-Bromo-5-picoline-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.
Environmental Studies: Used in tracing studies to understand the environmental fate and transport of brominated compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-picoline-d6 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing for precise quantification and structural elucidation of complex mixtures. The bromine atom can also participate in various chemical reactions, making it a versatile compound for synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d6.
2-Chloro-5-picoline: A similar compound where the bromine atom is replaced with chlorine.
2-Fluoro-5-picoline: A similar compound where the bromine atom is replaced with fluorine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in NMR spectroscopy compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C6H6BrN |
|---|---|
Peso molecular |
178.06 g/mol |
Nombre IUPAC |
2-bromo-3,4,6-trideuterio-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3,2D,3D,4D |
Clave InChI |
YWNJQQNBJQUKME-RLTMCGQMSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])Br)[2H] |
SMILES canónico |
CC1=CN=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


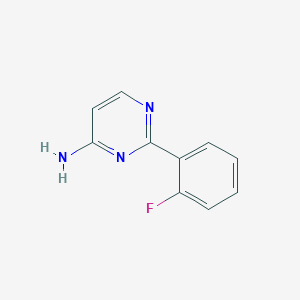
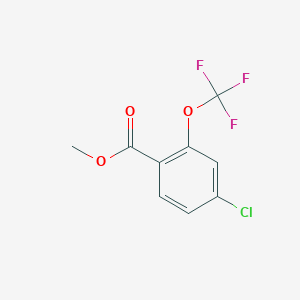
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
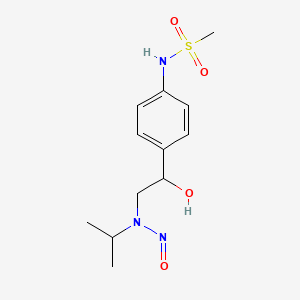
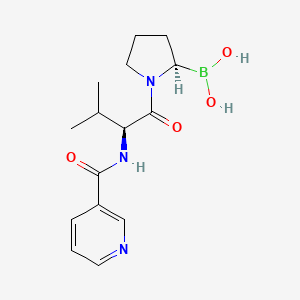
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
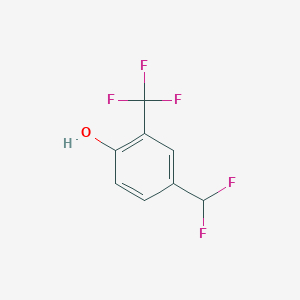
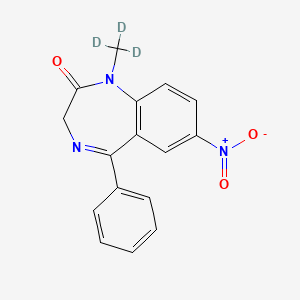
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
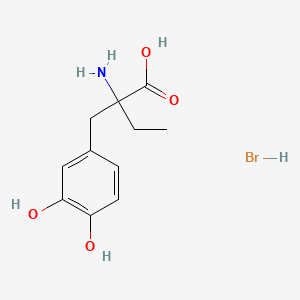
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
